molecular formula C20H22ClN5O3S2 B11299136 N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11299136
M. Wt: 480.0 g/mol
InChI Key: YQIQCJLREUGVJW-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a triazole ring, a sulfonamide group, and a chlorinated aromatic ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C20H22ClN5O3S2

Molecular Weight

480.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[4-methyl-5-[(N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22ClN5O3S2/c1-14-16(21)10-7-11-17(14)22-19(27)13-30-20-24-23-18(25(20)2)12-26(31(3,28)29)15-8-5-4-6-9-15/h4-11H,12-13H2,1-3H3,(H,22,27)

InChI Key

YQIQCJLREUGVJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE likely involves multiple steps, including the formation of the triazole ring, sulfonamide linkage, and the final coupling with the chlorinated aromatic ring. Typical reaction conditions might include:

    Formation of the triazole ring: This could involve cyclization reactions under acidic or basic conditions.

    Sulfonamide formation: This step might involve the reaction of an amine with a sulfonyl chloride.

    Coupling reactions: The final product could be obtained through coupling reactions, possibly using catalysts like palladium.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the triazole ring or the sulfonamide group.

    Substitution: The aromatic ring could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized or reduced forms of the original compound, as well as substituted derivatives.

Scientific Research Applications

N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE could have applications in:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if it exhibits biological activity such as antimicrobial or anticancer properties.

    Industry: Use in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with triazole and sulfonamide groups can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets might include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE: can be compared to other triazole or sulfonamide-containing compounds.

    Triazole derivatives: Often used in antifungal medications (e.g., fluconazole).

    Sulfonamide derivatives: Commonly found in antibiotics (e.g., sulfamethoxazole).

Uniqueness

The unique combination of functional groups in N-(3-CHLORO-2-METHYLPHENYL)-2-({4-METHYL-5-[(N-PHENYLMETHANESULFONAMIDO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE might confer specific biological activities or chemical reactivity that distinguishes it from other compounds.

For precise and detailed information, consulting scientific literature and databases would be essential

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